1-Chloro-3,3-dihydroxyhenicosan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

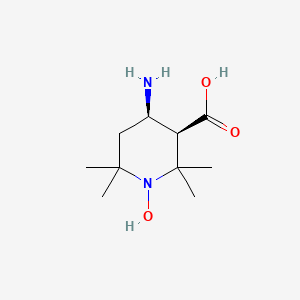

The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the use of tetrabutylammonium bromide in ethanol at 85℃ for 15 hours. The reaction solution is kept until the acid value of fatty acid is less than 1 mgKOH. Excess ethanol is removed under vacuum and the residue is washed by distilled hot water three times. Water is then removed under vacuum. The product is obtained in 80% yield and is used for the next synthesis without further purification .Molecular Structure Analysis

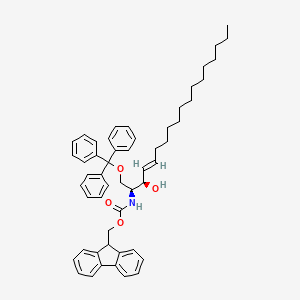

The molecular structure of this compound is represented by the formula C21H41ClO3 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is synthesized using tetrabutylammonium bromide in ethanol at 85℃ for 15 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 377.00 . Other specific properties like boiling point, density, and water solubility are not explicitly mentioned in the available resources.Scientific Research Applications

Transformation and By-products in Water Treatment

A study by Sun et al. (2019) investigated the transformation characteristics of 2,4-Dihydroxybenzophenone (BP-1) during the chlorination disinfection process in swimming pool water. This process resulted in the formation of novel by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with chlorination disinfection systems (Sun et al., 2019).

Advanced Oxidation Processes for Pollutant Degradation

Li et al. (2020) explored the use of UV and UV/persulfate (UV/PS) advanced oxidation processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a typical antimicrobial compound. This study provides insights into the kinetics, mechanisms, and potential for reducing toxicity in water treatment, which may be relevant for similar chlorinated compounds (Li et al., 2020).

Reactivity and Stability Analysis of Heterocycle Molecules

Research by Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a heterocycle molecule (CFPDPPO). This work included analyses of molecular stability, reactivity properties, and potential applications in non-linear optics and as an anti-cancer drug lead, demonstrating the broad applicability of structural and reactivity studies in drug development and material science (Murthy et al., 2017).

Sorption Mechanisms for Environmental Cleanup

A study by Wei et al. (2019) investigated the sorption mechanism and dynamic behavior of graphene oxide as an adsorbent for the removal of chlorophenol-based environmental hormones. This research highlights the importance of understanding adsorption mechanisms and interactions for the development of effective environmental cleanup technologies (Wei et al., 2019).

properties

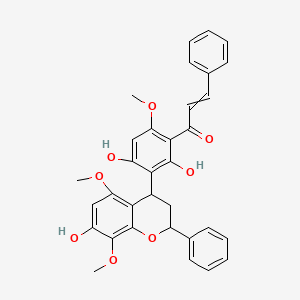

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloro-3,3-dihydroxyhenicosan-4-one involves the conversion of a long chain alcohol to the corresponding ketone, followed by the introduction of a hydroxyl and a chloro group at specific positions on the chain.", "Starting Materials": [ "1-Hexadecanol", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Sodium hypochlorite (NaClO)", "Acetic acid (CH3COOH)", "Sodium borohydride (NaBH4)", "Chromium trioxide (CrO3)", "Pyridine (C5H5N)", "Methanol (CH3OH)" ], "Reaction": [ "1. Oxidation of 1-Hexadecanol with Sodium hypochlorite in basic conditions to obtain 1-Hexadecanone", "2. Reduction of 1-Hexadecanone with Sodium borohydride to obtain 1-Hexadecanol", "3. Oxidation of 1-Hexadecanol with Chromium trioxide in acetic acid to obtain 1-Pentadecanal", "4. Conversion of 1-Pentadecanal to 1-Chloro-3-hydroxyhenicosane using Chlorine gas in the presence of Pyridine", "5. Conversion of 1-Chloro-3-hydroxyhenicosane to 1-Chloro-3,3-dihydroxyhenicosan-4-one using Methanol and Sodium hydroxide" ] } | |

CAS RN |

22094-20-8 |

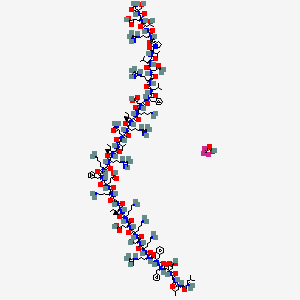

Molecular Formula |

C21H41ClO3 |

Molecular Weight |

377.0 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl) octadecanoate |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3 |

InChI Key |

FNBUARDMABVKGD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

synonyms |

Octadecanoic Acid 3-Chloro-2-hydroxypropyl Ester; Stearic Acid 3-Chloro-2-hydroxypropyl Ester; 3-Chloro-1,2-propanediol 1-Stearate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

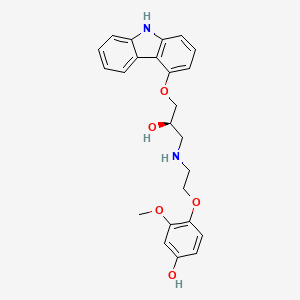

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

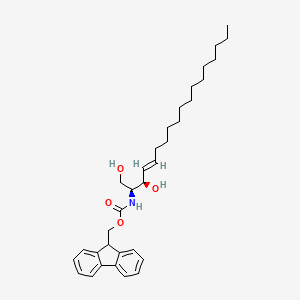

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)